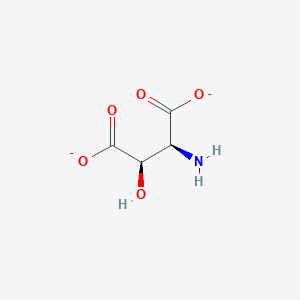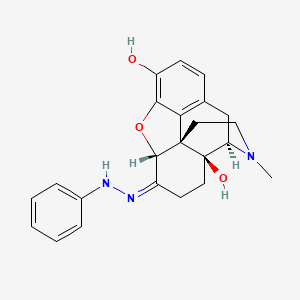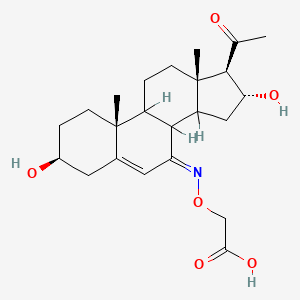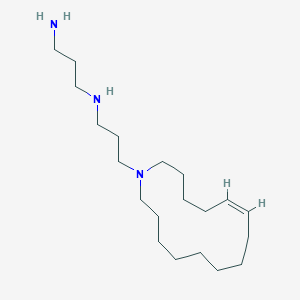
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate in which both phosphatidyl acyl groups are specified as octanoyl It is a 1-phosphatidyl-1D-myo-inositol 3,5-bisphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate)(5-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
Regioselective Synthesis : A method for constructing the diacylglycerol moiety with varying fatty acid chains, including 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate), was developed. This methodology facilitated the synthesis of cell-signaling molecules like PI(3,5)P2 and their biotinylated derivatives, used for identifying PI(3,5)P2-binding proteins in adrenal neurosecretory cells (Anderson, Osborne, Meunier, & Painter, 2010).
Inositide Interaction with AP-3 Protein : Soluble dioctanoyl-phosphatidylinositol variants showed significant interaction with the clathrin assembly protein AP-3, impacting clathrin assembly. This finding indicates a pivotal role in vesicle trafficking within nerve terminals (Hao et al., 1997).
Enzymatic Activity and Cellular Processes
- Phospholipase C-delta 1 Activation : Studies on short acyl chain inositol lipids, including 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, revealed insights into the activation mechanisms of phosphoinositide-specific phospholipase C-delta 1. This enzyme plays a role in various cellular processes, including signal transduction (Rebecchi, Eberhardt, Delaney, Ali, & Bittman, 1993).
Photoactivatable Derivatives and Biological Studies
- Synthesis of Photoactivatable Derivatives : Analogues of phosphatidylinositol bisphosphates, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, were synthesized for biological studies. These derivatives facilitate the investigation of phosphoinositide functions in cellular signaling (Chen, Profit, & Prestwich, 1996).
Physiological and Biological Roles
- Role in Stress Adaptation : Research on Archaeoglobus fulgidus revealed the use of inositol derivatives, including myo-inositol phosphates, in response to environmental stresses. These compounds, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, are crucial for stress adaptation in microorganisms (Borges et al., 2006).
Membrane Biophysics
- Compressibility Modulation by Calcium Ions : The mechanical properties of phosphoinositides, including those related to 1,2-dioctanoyl-sn-glycero-3-phosphoinositol, are modulated by physiological levels of calcium ions. This modulation is critical in cellular processes like exocytosis and endocytosis (Badiambile & Forstner, 2015).
Eigenschaften
Produktname |
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,5-bisphosphate) |
|---|---|
Molekularformel |
C25H49O19P3 |
Molekulargewicht |
746.6 g/mol |
IUPAC-Name |
[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20?,21-,22-,23-,24+,25?/m1/s1 |
InChI-Schlüssel |
QXHVLVSULWMTCV-MKRLDBNQSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)


